5-amino-1,3-benzothiazole-2-carboxamide

LSD1/KDM1A Epigenetics Cancer

5-Amino-1,3-benzothiazole-2-carboxamide (CAS 1505703-86-5), also referred to as 5-aminobenzo[d]thiazole-2-carboxamide, is a heterocyclic small molecule (C₈H₇N₃OS, MW 193.23 g/mol) belonging to the amino-carboxamide benzothiazole scaffold class. It features a benzothiazole core with a primary amino substituent at the 5-position and a carboxamide group at the 2-position.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 1505703-86-5
Cat. No. B6617829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1,3-benzothiazole-2-carboxamide
CAS1505703-86-5
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=C(S2)C(=O)N
InChIInChI=1S/C8H7N3OS/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,9H2,(H2,10,12)
InChIKeyRXKJPFOWIIRTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1,3-benzothiazole-2-carboxamide (CAS 1505703-86-5): Core Chemical Identity and Scaffold Classification for Research Procurement


5-Amino-1,3-benzothiazole-2-carboxamide (CAS 1505703-86-5), also referred to as 5-aminobenzo[d]thiazole-2-carboxamide, is a heterocyclic small molecule (C₈H₇N₃OS, MW 193.23 g/mol) belonging to the amino-carboxamide benzothiazole scaffold class . It features a benzothiazole core with a primary amino substituent at the 5-position and a carboxamide group at the 2-position. Key computed physicochemical properties include a calculated LogP of 0.98, a topological polar surface area (TPSA) of 82 Ų, two hydrogen bond donors, and four hydrogen bond acceptors, indicating moderate hydrophilicity relative to unsubstituted benzothiazoles . This compound has been identified in the peer-reviewed literature as a validated hit scaffold for lysine-specific demethylase 1 (LSD1/KDM1A) inhibition, with its amino-carboxamide benzothiazole core (designated Compound 37 or hit inhibitor 1 in published studies) demonstrating in vitro LSD1 inhibitory activity [1][2].

Why Generic Benzothiazole Substitution Is Inadequate: The Functional Necessity of the 5-Amino-2-Carboxamide Substitution Pattern


Within the benzothiazole chemical space, simple analogs such as 2-aminobenzothiazole (CAS 136-95-8), benzothiazole-2-carboxamide (CAS 3622-23-9), and 5-amino-1,3-benzothiazole (CAS 1123-93-9) each lack the precise dual-substitution pattern that defines the target compound's pharmacological identity . The 5-amino group contributes a hydrogen bond donor that alters both the electronic distribution of the fused ring system and the compound's molecular recognition profile, while the 2-carboxamide simultaneously provides an additional donor/acceptor pair absent in simpler amino-benzothiazoles [1]. Critically, the amino-carboxamide benzothiazole scaffold was identified through a computational fragment-based drug design campaign specifically targeting the LSD1 active site, where fragments binding to two distinct regions were grown into lead-like compounds—a design trajectory that cannot be replicated by casually substituting a mono-substituted benzothiazole analog [2][3]. Furthermore, the 5-amino-2-carboxamide configuration endows the molecule with a computed LogP (0.98) and TPSA (82 Ų) that place it in a distinct drug-like property space compared to the more lipophilic 2-aminobenzothiazole (LogP ~1.5–2.0, TPSA ~67 Ų) or the less polar unsubstituted benzothiazole-2-carboxamide . These differences in hydrogen-bonding capacity and lipophilicity directly impact solubility, permeability, and target binding, making in-class substitution a scientifically unsound procurement strategy without explicit comparative validation data.

Quantitative Differentiation Evidence for 5-Amino-1,3-benzothiazole-2-carboxamide: LSD1 Inhibition, MAO Selectivity, and Physicochemical Benchmarking


LSD1 Inhibitory Potency: Amino-Carboxamide Benzothiazole Hit vs. Reference Inhibitor Tranylcypromine

The amino-carboxamide benzothiazole scaffold corresponding to 5-amino-1,3-benzothiazole-2-carboxamide (reported as Compound 37 or hit inhibitor 1) demonstrated an LSD1 IC₅₀ of 18.4 μM in a biochemical assay using human recombinant LSD1 [1]. For cross-study context, the clinically used irreversible LSD1 inhibitor tranylcypromine (TCP) has been reported with an LSD1 IC₅₀ of 14.8 μM in a 10-dose IC₅₀ mode under comparable in vitro conditions [2]. While the hit compound is slightly less potent than TCP in absolute terms, it represents a distinct chemotype with a different inhibition mechanism (reversible, non-covalent), offering a differentiated starting point for optimization [1]. Subsequent hit-to-lead optimization of this exact scaffold yielded inhibitors 26 and 30 with improved IC₅₀ values of 4.64 μM and 4.35 μM respectively, demonstrating a tractable SAR that supports the scaffold's prosecutability [3].

LSD1/KDM1A Epigenetics Cancer Hit-to-lead Enzyme inhibition

Selectivity Over Monoamine Oxidase A (MAO-A): Mitigating a Key Off-Target Liability of LSD1 Inhibitors

A critical liability of many LSD1 inhibitors, including tranylcypromine, is potent co-inhibition of monoamine oxidase A (MAO-A), which can lead to adverse cardiovascular and CNS effects [1]. The amino-carboxamide benzothiazole hit (CHEMBL3402055) was profiled against human MAO-A, yielding an IC₅₀ > 100,000 nM (>100 μM), compared to its LSD1 IC₅₀ of 10,000 nM (10 μM) under comparable assay conditions [2][3]. This translates to a >10-fold selectivity window for LSD1 over MAO-A. In contrast, tranylcypromine inhibits MAO-A with an IC₅₀ of approximately 0.48 μM, making it roughly 208-fold more potent against MAO-A than the amino-carboxamide benzothiazole scaffold [1]. The compound also showed MAO-B IC₅₀ > 100,000 nM, providing additional selectivity [3].

Selectivity MAO-A Off-target LSD1 Drug safety

Scaffold Prosecutability: SAR Tractability from Hit (IC₅₀ 18.4 μM) to Lead (IC₅₀ 4.35 μM) Within a Single Series

The amino-carboxamide benzothiazole scaffold demonstrated clear structure-activity relationship (SAR) tractability in a published hit-to-lead optimization study [1]. Starting from hit inhibitor 1 (IC₅₀ = 18.4 μM, corresponding to the 5-amino-2-carboxamide benzothiazole scaffold), the synthesis and in vitro evaluation of twenty-four analogues enabled the identification of inhibitors 26 and 30 with IC₅₀ values of 4.64 μM and 4.35 μM, respectively—a 3.97- to 4.23-fold improvement in potency [1]. This within-series progression demonstrates that the 5-amino-2-carboxamide substitution pattern is a productive starting point for further structural elaboration, unlike many hit scaffolds that prove intractable upon attempted optimization. The study also delineated key structural requirements for LSD1 inhibition within this chemotype, providing a rational framework for future derivatization [1].

SAR Hit-to-lead Medicinal chemistry LSD1 Lead optimization

Physicochemical Differentiation: LogP and TPSA Comparison vs. Common Benzothiazole Analogs

The 5-amino-2-carboxamide benzothiazole scaffold possesses a distinct physicochemical profile that differentiates it from common benzothiazole analogs used in medicinal chemistry. The target compound has a computed LogP of 0.98 and TPSA of 82 Ų, with two H-bond donors and four H-bond acceptors . In contrast, 2-aminobenzothiazole (a common starting material and comparator scaffold) has a TPSA of approximately 67 Ų and LogP of ~1.5, with only one H-bond donor [1]. Benzothiazole-2-carboxamide (CAS 3622-23-9, MW 178.21) lacks the 5-amino group entirely, resulting in different hydrogen-bonding capacity (TPSA ~71 Ų, only one H-bond donor) . The additional amino group in the target compound increases both hydrophilicity and hydrogen-bonding capacity, which directly impacts aqueous solubility, membrane permeability, and target binding interactions. The 5-amino group also provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) that is absent in benzothiazole-2-carboxamide .

Physicochemical properties LogP TPSA Drug-likeness Solubility

Recommended Research and Procurement Application Scenarios for 5-Amino-1,3-benzothiazole-2-carboxamide


LSD1/KDM1A Inhibitor Hit-to-Lead and Lead Optimization Programs

This compound serves as the validated hit scaffold for LSD1 inhibitor development, with published IC₅₀ data (18.4 μM) and demonstrated SAR tractability enabling potency improvements of up to 4.23-fold through systematic analog synthesis [1][2]. Procurement is justified for medicinal chemistry teams seeking a characterized, reversible (non-covalent) LSD1 inhibitor starting point with established synthetic accessibility and a published optimization roadmap. The scaffold's >10-fold selectivity over MAO-A further supports its use in programs where minimization of MAO-related off-target effects is a design priority [3].

Epigenetic Probe Development and Chemical Biology Studies

The compound's demonstrated engagement with LSD1, a central epigenetic regulator overexpressed in multiple cancer types (NSCLC, ER-negative breast cancer, prostate cancer, hepatocellular carcinoma, AML), makes it suitable as a tool compound for chemical biology investigations of histone demethylation [1]. Its selectivity profile (LSD1 IC₅₀ 10 μM vs. MAO-A IC₅₀ >100 μM) provides a defined selectivity window that can be leveraged in cellular mechanistic studies where distinguishing LSD1-mediated from MAO-mediated effects is essential [3].

Focused Library Design and Fragment-Based Screening

The amino-carboxamide benzothiazole scaffold was originally identified through a computational fragment-based drug design approach that screened the Maybridge Ro3 2000 Diversity Fragment Library [1]. The compound's modest molecular weight (193.23 g/mol), balanced LogP (0.98), and favorable TPSA (82 Ų) place it in an attractive fragment-to-lead property space . It can serve as a core scaffold for focused library enumeration around the 5-amino and 2-carboxamide vectors, or as a reference ligand in fragment-based screening campaigns targeting LSD1 or related FAD-dependent amine oxidases.

Comparator Compound for Benzothiazole-Based Kinase and Epigenetic Inhibitor Screening

Due to its well-characterized target profile (LSD1 inhibition with MAO selectivity data) and distinct physicochemical signature vs. common benzothiazole analogs (e.g., 2-aminobenzothiazole), this compound is suitable as a structurally defined comparator in broader benzothiazole-based screening panels [2][3]. Including this scaffold in screening decks enables the assessment of substitution-dependent selectivity patterns across the benzothiazole chemical space, supporting cheminformatics-driven compound selection strategies.

Quote Request

Request a Quote for 5-amino-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.